3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
Overview
Description
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is an organosilicon compound with the empirical formula C9H24BrNSi2. It is a valuable chemical in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone.
Preparation Methods
The synthesis of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine typically involves the reaction of 3-bromopropylamine with hexamethyldisilazane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
3-bromopropylamine+hexamethyldisilazane→this compound
Chemical Reactions Analysis
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine, 3-amino-N,N-bis(trimethylsilyl)propan-1-amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its ability to form stable carbon-silicon bonds makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to introduce silyl groups for further functionalization.
Medicine: Research into the potential medicinal applications of organosilicon compounds includes their use as drug delivery agents and in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds. The trimethylsilyl groups provide steric protection and stability to the molecule, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine include:
3-Bromo-1-(trimethylsilyl)-1-propyne: This compound also contains a bromine atom and a trimethylsilyl group but has a different carbon backbone.
4-Bromo-N,N-bis(trimethylsilyl)aniline: This compound has a similar structure but with an aniline backbone instead of a propan-1-amine backbone.
N,O-Bis(trimethylsilyl)acetamide: This compound contains two trimethylsilyl groups but has different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of a bromine atom and two trimethylsilyl groups attached to a propan-1-amine backbone, which provides distinct reactivity and stability compared to other similar compounds [3][3] .
Properties
IUPAC Name |
3-bromo-N,N-bis(trimethylsilyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCITYJREKCYVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CCCBr)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24BrNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453165 | |
Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172851-95-5 | |
Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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